molecular formula C14H22N2O2 B14447963 N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide CAS No. 77502-40-0

N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide

Cat. No.: B14447963
CAS No.: 77502-40-0
M. Wt: 250.34 g/mol
InChI Key: ISVSEHSYQZPLQD-UHFFFAOYSA-N
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Description

N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide is a chemical compound that belongs to the class of organic compounds known as amides. This compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and a pentanamide group, which is a five-carbon chain with an amide functional group. The presence of these functional groups makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide typically involves the reaction of a pyridine derivative with a suitable amide precursor. One common method involves the use of pyridine-4-carboxaldehyde, which is reacted with 2-propylpentanamide in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for the addition of reactants and removal of by-products can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide can be compared with other similar compounds such as:

  • N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]acetamide
  • N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-phenylacetamide
  • N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide

These compounds share the pyridine ring and amide functional group but differ in the nature of the substituents attached to the amide nitrogen. The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

77502-40-0

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

N-[(1-oxidopyridin-1-ium-4-yl)methyl]-2-propylpentanamide

InChI

InChI=1S/C14H22N2O2/c1-3-5-13(6-4-2)14(17)15-11-12-7-9-16(18)10-8-12/h7-10,13H,3-6,11H2,1-2H3,(H,15,17)

InChI Key

ISVSEHSYQZPLQD-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)NCC1=CC=[N+](C=C1)[O-]

Origin of Product

United States

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